![molecular formula C17H20N2O3S B5730809 N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound was first discovered in the late 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 works by inhibiting the activity of several proteins involved in cancer cell growth and survival. Specifically, it inhibits the activity of RAF kinase and VEGFR. RAF kinase is a protein that is involved in the MAPK/ERK signaling pathway, which is important for cell growth and survival. VEGFR is a protein that is involved in the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of RAF kinase and VEGFR, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the formation of new blood vessels. It has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of RAF kinase and VEGFR in cancer cell growth and survival. However, one limitation is that it is a relatively complex compound to synthesize, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006. One area of interest is the development of new compounds that are more potent and selective inhibitors of RAF kinase and VEGFR. Another area of interest is the investigation of the potential use of N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in investigating the potential use of N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 in the treatment of other diseases, such as inflammatory disorders.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 involves several steps. The starting material is 3,4-dimethylphenyl isocyanate, which is reacted with 4-amino-N-methyl-N-(methylsulfonyl)aniline to form the intermediate compound N-(3,4-dimethylphenyl)-4-(methylsulfonylamino)benzamide. This intermediate is then reacted with methyl iodide to form the final product, N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including RAF kinase and VEGFR. As a result, N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 has been investigated for its potential use in the treatment of several types of cancer, including liver, kidney, and thyroid cancer.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-8-15(11-13(12)2)18-17(20)14-6-9-16(10-7-14)19(3)23(4,21)22/h5-11H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVGIZGUKJCEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.